Cas no 1807309-10-9 (Ethyl 3-cyano-2-hydroxymethyl-6-methoxyphenylacetate)
Ethyl 3-cyano-2-hydroxymethyl-6-methoxyphenylacetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 3-cyano-2-hydroxymethyl-6-methoxyphenylacetate
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- Inchi: 1S/C13H15NO4/c1-3-18-13(16)6-10-11(8-15)9(7-14)4-5-12(10)17-2/h4-5,15H,3,6,8H2,1-2H3
- InChI Key: ZAIQSDNQZDPDBS-UHFFFAOYSA-N
- SMILES: O(C)C1=CC=C(C#N)C(CO)=C1CC(=O)OCC
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 6
- Complexity: 322
- XLogP3: 0.9
- Topological Polar Surface Area: 79.6
Ethyl 3-cyano-2-hydroxymethyl-6-methoxyphenylacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015021219-1g |
Ethyl 3-cyano-2-hydroxymethyl-6-methoxyphenylacetate |
1807309-10-9 | 97% | 1g |
$1445.30 | 2023-09-02 |
Ethyl 3-cyano-2-hydroxymethyl-6-methoxyphenylacetate Related Literature
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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5. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
Additional information on Ethyl 3-cyano-2-hydroxymethyl-6-methoxyphenylacetate
Ethyl 3-cyano-2-hydroxymethyl-6-methoxyphenylacetate (CAS No. 1807309-10-9): A Comprehensive Review of Its Chemical Properties and Emerging Applications
Ethyl 3-cyano-2-hydroxymethyl-6-methoxyphenylacetate (CAS No. 1807309-10-9) is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research due to its unique structural features and potential biological activities. This compound, characterized by its cyano and hydroxymethyl substituents, along with a methoxy group, presents a promising scaffold for the development of novel therapeutic agents.
The chemical structure of Ethyl 3-cyano-2-hydroxymethyl-6-methoxyphenylacetate consists of a phenyl ring substituted with various functional groups, which contribute to its diverse reactivity and interaction with biological targets. The presence of the cyano group (-CN) enhances its electrophilicity, making it a valuable intermediate in synthetic chemistry. Additionally, the hydroxymethyl group (-CH₂OH) introduces hydrophilicity, which can influence its solubility and bioavailability in biological systems.
In recent years, Ethyl 3-cyano-2-hydroxymethyl-6-methoxyphenylacetate has been studied for its potential applications in pharmaceuticals, particularly in the synthesis of bioactive molecules. Researchers have explored its role as a precursor in the development of antimicrobial and anti-inflammatory agents. The compound's ability to undergo various chemical transformations, such as nucleophilic addition and condensation reactions, makes it a versatile building block for drug discovery.
One of the most intriguing aspects of Ethyl 3-cyano-2-hydroxymethyl-6-methoxyphenylacetate is its interaction with biological targets. Studies have suggested that the compound may exhibit inhibitory effects on certain enzymes and receptors, which are implicated in various diseases. For instance, preliminary research indicates that derivatives of this compound could potentially modulate pathways involved in cancer cell proliferation and neurodegenerative disorders.
The methoxy group in Ethyl 3-cyano-2-hydroxymethyl-6-methoxyphenylacetate also contributes to its pharmacological potential. Methoxy-substituted aromatic compounds are well-known for their role in medicinal chemistry due to their ability to enhance binding affinity and metabolic stability. This feature makes Ethyl 3-cyano-2-hydroxymethyl-6-methoxyphenylacetate a promising candidate for further exploration in drug development.
Recent advancements in computational chemistry have enabled more efficient screening of compounds like Ethyl 3-cyano-2-hydroxymethyl-6-methoxyphenylacetate for their biological activity. Molecular docking studies have been conducted to predict how this compound might interact with specific protein targets. These studies have provided valuable insights into its potential therapeutic applications and have guided the design of more effective derivatives.
The synthesis of Ethyl 3-cyano-2-hydroxymethyl-6-methoxyphenylacetate involves multi-step organic reactions that highlight the compound's synthetic utility. The process typically begins with the functionalization of a phenolic precursor, followed by cyanation and methylation steps to introduce the key substituents. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to improve yield and purity.
In conclusion, Ethyl 3-cyano-2-hydroxymethyl-6-methoxyphenylacetate (CAS No. 1807309-10-9) is a structurally complex and functionally diverse compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it an attractive scaffold for the development of novel drugs targeting various diseases. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in medicinal chemistry and drug discovery.
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